molecular formula C15H11Cl3N4O B3838918 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile

2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile

Cat. No. B3838918
M. Wt: 369.6 g/mol
InChI Key: ZLQPVENPZXGKBS-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile, also known as TCMHN, is a chemical compound that has been widely studied for its potential therapeutic applications. TCMHN is a member of the nicotinonitrile family of compounds, which have been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. In

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile is not fully understood, but studies suggest that it may act through multiple pathways. One proposed mechanism is that 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile inhibits the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS). By inhibiting NADPH oxidase, 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile can reduce oxidative stress and prevent damage to cells.
Another proposed mechanism is that 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile activates the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy balance. Activation of the AMPK pathway can lead to increased glucose uptake, decreased lipid synthesis, and increased mitochondrial biogenesis, which can have beneficial effects on cellular function.
Biochemical and Physiological Effects:
Studies have shown that 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile can have a range of biochemical and physiological effects. In addition to its antitumor, antioxidant, and anti-inflammatory effects, 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile has been shown to reduce blood glucose levels in diabetic mice, improve insulin sensitivity, and reduce lipid accumulation in the liver. 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile has also been shown to improve cognitive function in mice, which may be related to its antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile in lab experiments is that it is relatively easy to synthesize and purify, and it is stable under a range of conditions. 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent.
One limitation of using 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile. One area of research could focus on further elucidating the mechanism of action of 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile, which could help to identify new therapeutic targets and improve the design of experiments to test its effects.
Another area of research could focus on developing new derivatives of 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile with improved efficacy and safety profiles. By modifying the structure of 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile, it may be possible to enhance its antitumor, antioxidant, and anti-inflammatory effects, while minimizing its toxicity.
Finally, clinical trials will be needed to determine the safety and efficacy of 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile in humans. If 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile is found to be safe and effective, it could have potential applications in the treatment of cancer, diabetes, and other diseases.

Scientific Research Applications

2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the antitumor effects of 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile. Studies have shown that 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile can inhibit the growth of various cancer cell lines, including lung, breast, and liver cancer cells. 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for preventing tumor growth.
Another area of research has focused on the antioxidant and anti-inflammatory effects of 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile. Studies have shown that 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile can scavenge free radicals and reduce oxidative stress, which is a key factor in the development of many diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2,4,5-trichloro-6-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N4O/c1-8(9-3-5-10(23-2)6-4-9)21-22-15-13(17)12(16)11(7-19)14(18)20-15/h3-6H,1-2H3,(H,20,22)/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQPVENPZXGKBS-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C(=C(C(=N1)Cl)C#N)Cl)Cl)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C(=C(C(=N1)Cl)C#N)Cl)Cl)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trichloro-6-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile

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